N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
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Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and molecular interactions.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxane moiety and a tetrahydroquinoline derivative. Its molecular formula is C27H34N4O3, with a molar mass of approximately 454.59 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Enzyme Inhibition
Research indicates that compounds with a benzodioxane structure exhibit notable enzyme inhibitory activities. The synthesized derivatives were tested against various enzymes:
Enzyme | Activity |
---|---|
α-Glucosidase | Significant inhibition observed |
Acetylcholinesterase (AChE) | Moderate inhibition |
Butyrylcholinesterase (BChE) | Notable inhibitory potential |
In particular, the compound demonstrated substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption . The in vitro studies corroborated these findings with molecular docking simulations revealing favorable binding affinities.
Cytotoxic Effects
The compound's cytotoxicity was assessed using various cancer cell lines. The results indicated that it exhibited selective cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .
Molecular Docking
Molecular docking studies were performed to predict the binding interactions between the compound and target enzymes. The docking results showed that the compound could effectively bind to the active sites of α-glucosidase and AChE, with binding energies indicating strong interactions. Key residues involved in binding included:
- α-Glucosidase: Asp215, Glu276
- AChE: Ser203, His447
These interactions are believed to inhibit enzyme activity by stabilizing the enzyme-substrate complex .
Case Studies
Several studies have reported on similar compounds derived from benzodioxane structures. For instance:
- Study on Sulfonamide Derivatives: A series of sulfonamide derivatives containing benzodioxane exhibited anti-proliferative effects against various cancer cell lines while also acting as inhibitors of AChE .
- Dual PPAR Agonists: Research on related benzodioxane compounds identified their potential as dual agonists for PPARα and PPARγ, suggesting metabolic benefits alongside their anti-cancer properties .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)20(17-6-8-19-16(13-17)5-4-10-28(19)3)15-25-23(29)24(30)26-18-7-9-21-22(14-18)32-12-11-31-21/h6-9,13-14,20H,4-5,10-12,15H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUUIZKXBBOTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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